molecular formula C10H8NNaO3S B13827025 Sodium 5-aminonaphthalene-2-sulphonate CAS No. 28907-84-8

Sodium 5-aminonaphthalene-2-sulphonate

Cat. No.: B13827025
CAS No.: 28907-84-8
M. Wt: 245.23 g/mol
InChI Key: LPRBJVUYRGPVTE-UHFFFAOYSA-M
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Description

Sodium 5-aminonaphthalene-2-sulphonate is an organic compound belonging to the class of 2-naphthalene sulfonates. It is characterized by the presence of a sulfonic acid group at the 2-position of the naphthalene ring and an amino group at the 5-position. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-aminonaphthalene-2-sulphonate typically involves the sulfonation of 5-aminonaphthalene. The reaction is carried out by treating 5-aminonaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the controlled addition of sulfuric acid to 5-aminonaphthalene under specific temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-aminonaphthalene-2-sulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 5-aminonaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity .

Comparison with Similar Compounds

  • 5-aminonaphthalene-2-sulfonic acid
  • 1-naphthylamine-6-sulfonic acid
  • α-naphthylamine-6-sulfonic acid

Comparison: Sodium 5-aminonaphthalene-2-sulphonate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds. Additionally, its sodium salt form makes it more suitable for aqueous applications .

Properties

CAS No.

28907-84-8

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

IUPAC Name

sodium;5-aminonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1

InChI Key

LPRBJVUYRGPVTE-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N.[Na+]

Origin of Product

United States

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